4-(1-benzofuran-2-yl)-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(1-benzofuran-2-yl)-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one” is a complex organic molecule. It contains a benzofuran moiety, a chromen-2-one moiety, and a 2-methylprop-2-en-1-yl (or isopropenyl) group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The benzofuran and chromen-2-one moieties are aromatic systems, which could contribute to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzofuran, chromen-2-one, and isopropenyl groups. These groups could potentially undergo a variety of chemical reactions, depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of the molecule, and its stability would be influenced by the aromatic systems present .Scientific Research Applications
Computational Investigation
A computational study on a similar benzofuran coumarin derivative highlighted the estimation of molecular orbital structures, including the highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO). This study provided insights into the theoretical bandgap energy and electrostatic potential maps, revealing the compound's most electronegative sites and potential nucleophilic sites (Mallikarjunaiah, Girish, & Gurumurthy, 2021).
Antimicrobial Activity
Research on coumarin derivatives, including benzofuran, has demonstrated significant inhibitory activity against bacterial strains. These compounds are notable for their potent antimicrobial properties, making them candidates for further pharmacological investigation (Al-Rifai et al., 2011).
Fluorescence Quenching in Biological Studies
A study on the fluorescence quenching of a biologically active coumarin derivative by aniline in different solvent mixtures provided insights into dynamic and static quenching models. This research is significant for understanding the interactions of such compounds at a molecular level, relevant in biological and chemical sensor applications (Evale & Hanagodimath, 2009).
Electrochemical Studies
An electrochemical study of a benzofuran derivative demonstrated its utility in detecting nanomolar concentrations of hydrazine. This research is crucial for developing sensitive and efficient sensors based on modified electrodes with enhanced conductivity (Mazloum‐Ardakani & Khoshroo, 2013).
Quantum and Thermodynamic Properties
Investigations into novel benzofuran derivatives have explored their quantum studies, nonlinear optical (NLO) properties, and thermodynamic characteristics. These studies contribute to understanding the stability, reactivity, and potential applications of such compounds in various technological fields (Halim & Ibrahim, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(1-benzofuran-2-yl)-6-(2-methylprop-2-enoxy)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O4/c1-13(2)12-23-15-7-8-19-16(10-15)17(11-21(22)25-19)20-9-14-5-3-4-6-18(14)24-20/h3-11H,1,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVPAATZFXZXAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.